
Iodoazomycin riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoazomycin riboside (IAZ) is a synthetic molecule that has gained significant attention in the field of cancer imaging and therapy. It is a radiotracer that has been used to detect and monitor hypoxia, a condition where there is a lack of oxygen in tissues, which is commonly found in solid tumors. IAZ has been shown to selectively accumulate in hypoxic cells and has been used to identify and target these cells for cancer therapy.
Wirkmechanismus
Iodoazomycin riboside is selectively reduced in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The reduction of Iodoazomycin riboside is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic cells. The adduct formed by Iodoazomycin riboside is stable and can be detected using PET imaging. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells.
Biochemische Und Physiologische Effekte
Iodoazomycin riboside has been shown to selectively accumulate in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells. Iodoazomycin riboside has been shown to have minimal toxicity and does not affect the normal physiological functions of cells.
Vorteile Und Einschränkungen Für Laborexperimente
Iodoazomycin riboside has several advantages for lab experiments. It is a selective and sensitive radiotracer that can be used to detect and monitor hypoxia in various types of cancers. It has been shown to have minimal toxicity and does not affect the normal physiological functions of cells. However, the synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry. Also, Iodoazomycin riboside has a short half-life, which limits its use in clinical settings.
Zukünftige Richtungen
Iodoazomycin riboside has several potential future directions. It can be used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of cancer diagnosis and treatment. Iodoazomycin riboside can also be used to develop targeted therapies for hypoxic tumors. The development of new nitroreductase enzymes that are more specific to hypoxic cells can further improve the specificity and sensitivity of Iodoazomycin riboside. The use of Iodoazomycin riboside in clinical trials can help to validate its effectiveness in cancer imaging and therapy.
Synthesemethoden
Iodoazomycin riboside is synthesized by the reaction of 3-amino-5-iodo-1,2,4-triazole with ribose in the presence of a strong acid catalyst. The product is then purified using chromatography techniques. The synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Iodoazomycin riboside has been extensively used in preclinical and clinical studies for cancer imaging and therapy. It has been shown to selectively accumulate in hypoxic cells, making it an ideal radiotracer for identifying and targeting these cells. Iodoazomycin riboside has been used in PET imaging to visualize hypoxia in various types of cancers, including lung, breast, head and neck, and prostate cancer. It has also been used to monitor the response to cancer therapy and to predict the outcome of cancer treatment.
Eigenschaften
CAS-Nummer |
102059-58-5 |
|---|---|
Produktname |
Iodoazomycin riboside |
Molekularformel |
C8H10IN3O5 |
Molekulargewicht |
355.09 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
FWNOUYXMHAJQMU-DBRKOABJSA-N |
Isomerische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Andere CAS-Nummern |
102059-58-5 |
Synonyme |
1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole IAZR iodoazomycin riboside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



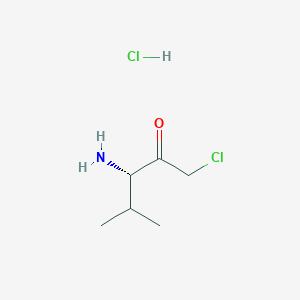
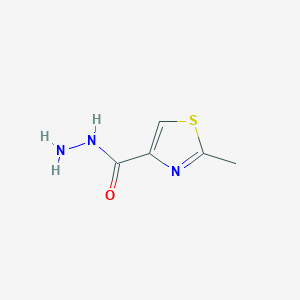
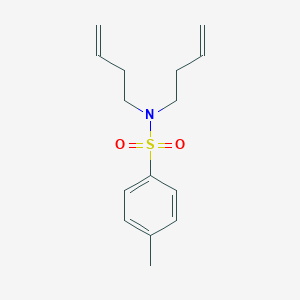

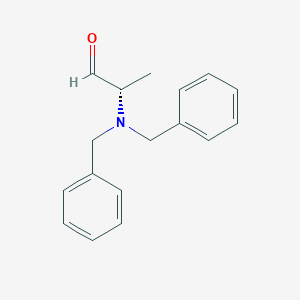

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
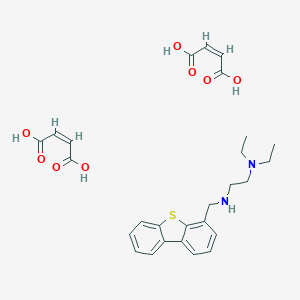




![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)